3-[N-cyclopropyl-2-(2-methoxyphenoxy)acetamido]propanoic acid
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Description
Scientific Research Applications
Synthesis Methods and Derivative Development :
- A study by Noolvi et al. (2016) involved the synthesis of thiadiazole derivatives of a related compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, which demonstrated significant antimicrobial activities against several strains of microbes (Noolvi et al., 2016).
- Mohapatra et al. (2012) achieved the first efficient total syntheses of a similar compound, 3((1R,2R)-2-(12-methyltridecyl)cyclopropyl)propanoic acid, via a series of key reactions including Wittig reaction and hydrogenation (Mohapatra et al., 2012).
Antimicrobial and Anti-Cancer Properties :
- Elfekki et al. (2014) explored novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates for potential anti-cancer activity as inhibitors for methionine synthase, suggesting their relevance in cancer research (Elfekki et al., 2014).
- A study on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides indicated their potential as functionalized amino acid anticonvulsants, shedding light on their neurological applications (Camerman et al., 2005).
Chemical Stability and Reactivity Studies :
- Takaya et al. (1981) synthesized 3-acyloxymethyl-7 beta-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-cephem-4-carboxylic acids, evaluating their stability to enzymatic hydrolysis and antimicrobial activity (Takaya et al., 1981).
- Ando et al. (1980) discussed the substituent effect in the base-catalyzed cyclization reaction of related compounds, providing insight into the chemical behavior and reactivity of such molecules (Ando et al., 1980).
Properties
IUPAC Name |
3-[cyclopropyl-[2-(2-methoxyphenoxy)acetyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-20-12-4-2-3-5-13(12)21-10-14(17)16(11-6-7-11)9-8-15(18)19/h2-5,11H,6-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPVEMNGEXSMSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N(CCC(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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